2-(1-benzofuran-2-yl)-1H-imidazole
Overview
Description
The compound “2-(1-benzofuran-2-yl)-1H-imidazole” is a heterocyclic compound that contains a benzofuran ring and an imidazole ring . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can be involved in oxidative cyclization reactions, isomerization reactions, and ring-closing metathesis . They can also participate in reactions with calcium carbide and salicylaldehyde p-tosylhydrazones to provide methyl-substituted benzofuran rings .Scientific Research Applications
Antimicrobial Activities
Research has shown that compounds related to 2-(1-benzofuran-2-yl)-1H-imidazole have promising antimicrobial properties. For instance, imidazothiazole derivatives of benzofuran, synthesized through specific reactions, have been characterized and screened for antimicrobial activities, showing significant promise against various microorganisms (Shankerrao et al., 2017). Similarly, microwave-assisted synthesis of 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles has been explored, revealing efficient reaction conditions and notable antibacterial and antifungal properties (Rani & Makrandi, 2009).
Anticancer Activities
Studies have also focused on the anticancer potential of benzofuran-imidazole hybrids. Novel compounds combining 2-substituted benzofuran and imidazole moieties have been prepared and evaluated against human tumor cell lines, showing selectivity towards ovarian carcinoma cell lines. These findings suggest that such hybrid compounds can serve as valuable leads for further structural modifications aimed at enhancing cytotoxic activity (Song et al., 2012).
Material Science and Molecular Modeling
Beyond biomedical applications, benzimidazole derivatives, including those related to 2-(1-benzofuran-2-yl)-1H-imidazole, have been investigated for their corrosion inhibition properties. For instance, studies on benzimidazole compounds as corrosion inhibitors for steel in acidic solutions have utilized experimental and theoretical approaches to understand the mechanisms behind their inhibitory effects, demonstrating their effectiveness and providing insights into their interaction with metal surfaces (Yadav et al., 2016).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
2-(1-benzofuran-2-yl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQIUOSXHUWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzofuran-2-yl)-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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